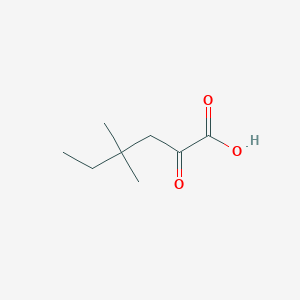
4,4-Dimethyl-2-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups at the fourth carbon and a keto group at the second carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxohexanoic acid typically involves the alkylation of a suitable precursor, such as 2-oxohexanoic acid, with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base like sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl groups are introduced at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can facilitate the methylation reactions under milder conditions, improving yield and reducing production costs.
化学反应分析
Types of Reactions: 4,4-Dimethyl-2-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group, forming 4,4-dimethyl-2-hydroxyhexanoic acid.
Substitution: The methyl groups can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.
Major Products:
Oxidation: 4,4-Dimethyl-2,3-dioxohexanoic acid.
Reduction: 4,4-Dimethyl-2-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4,4-Dimethyl-2-oxohexanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4,4-Dimethyl-2-oxohexanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity. The presence of the keto group allows it to participate in various biochemical reactions, influencing cellular processes.
相似化合物的比较
4,4-Dimethyl-2-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of a keto group.
4,4-Dimethyl-3-oxohexanoic acid: The keto group is at the third carbon instead of the second.
Hexanoic acid derivatives: Various derivatives with different substituents at the fourth carbon.
Uniqueness: 4,4-Dimethyl-2-oxohexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
195433-58-0 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-8(2,3)5-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI 键 |
LPWNRRAEBMQJKZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)

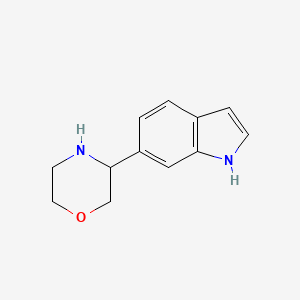

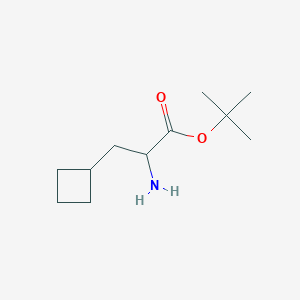

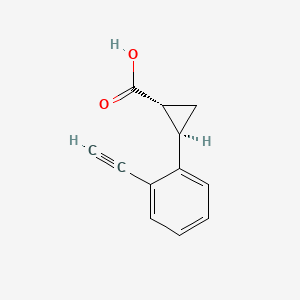
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)

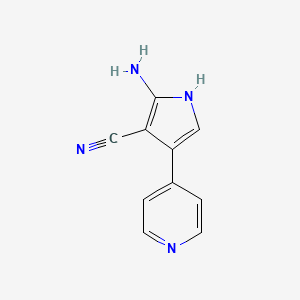


![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)
